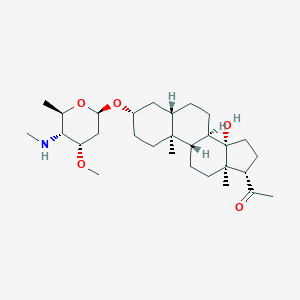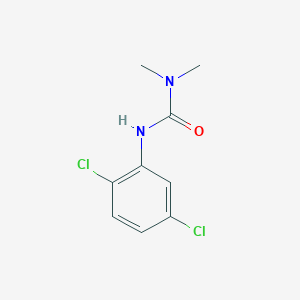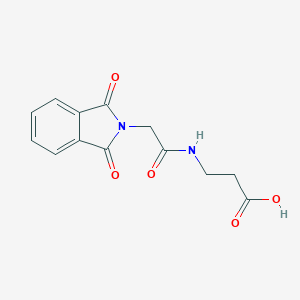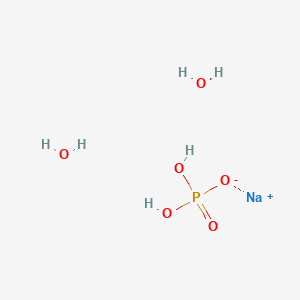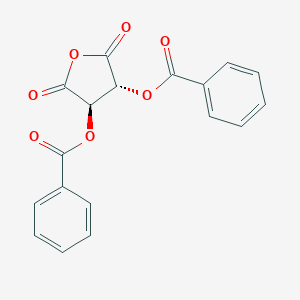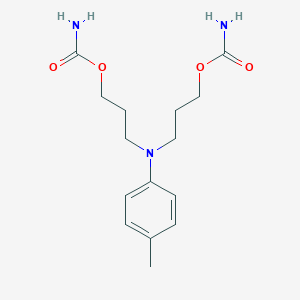
4-Iodobenzaldehyde
Übersicht
Beschreibung
4-Iodobenzaldehyde is a compound that is structurally related to benzaldehyde with an iodine atom substituted at the para position of the aromatic ring. While the provided papers do not directly discuss this compound, they do provide insights into the properties and reactions of structurally similar compounds, such as 4-fluorobenzaldehyde, 4-hydroxybenzaldehyde, and 4-aminobenzaldehyde. These studies can give us an indirect understanding of the behavior and characteristics of this compound by analogy.
Synthesis Analysis
The synthesis of related benzaldehyde derivatives often involves the functionalization of the aromatic ring or the formyl group. For example, oligo-4-hydroxybenzaldehyde was synthesized through oxidative polycondensation using hydrogen peroxide in an alkaline medium . Similarly, 4-aminobenzaldehyde was synthesized through nucleophilic substitution of the fluorine atom in 4-fluorobenzaldehyde with amines . These methods suggest potential pathways for the synthesis of this compound, such as halogen exchange reactions or direct iodination of the aromatic ring.
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives is often characterized by spectroscopic methods such as NMR, IR, and X-ray crystallography. For instance, the structure of a novel binary organic complex involving 3-hydroxy-4-methoxybenzaldehyde was confirmed by various spectroscopic techniques and X-ray diffraction . The presence of hydrogen bonding in 4-fluorobenzaldehyde was studied using ab initio calculations and spectroscopic data . These techniques could be applied to this compound to determine its molecular geometry and the influence of the iodine atom on its bonding characteristics.
Chemical Reactions Analysis
Benzaldehyde derivatives participate in various chemical reactions, often as precursors to more complex molecules. The papers describe the formation of hydrazones from reactions of substituted benzaldehydes with hydrazides , and the use of benzaldehyde derivatives in the synthesis of covalent organic frameworks . The reactivity of this compound would likely be influenced by the presence of the iodine atom, which could undergo further substitution reactions or facilitate electrophilic aromatic substitution due to its electron-withdrawing nature.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives can be quite diverse. For example, oligo-4-hydroxybenzaldehyde exhibits thermal stability, as shown by thermogravimetric analyses . The chromatographic behavior of chlorinated 4-hydroxybenzaldehydes was studied to understand their retention behavior, which is influenced by the position and number of substituents on the aromatic ring . These findings suggest that this compound would have distinct physical and chemical properties, such as melting point, boiling point, and solubility, which could be determined experimentally.
Wissenschaftliche Forschungsanwendungen
Hydrogen-Bonded Chains and Frameworks : 4-Iodobenzaldehyde forms complex hydrogen-bonded chains and frameworks in crystal structures. These structures are facilitated by N-H...O and C-H...O hydrogen bonds, as well as iodo-nitro interactions, which are significant in the study of molecular interactions and crystal engineering (Glidewell, Low, Skakle, & Wardell, 2004).
Synthesis of Complex Molecules : It is used as a starting material in the synthesis of various complex organic compounds. For example, its use in the synthesis of 2,4-Dimethyl-5-iodobenzaldehyde highlights its versatility in organic synthesis and pharmaceutical research (Akula, Zhang, & Kabalka, 2002).
Catalysis in Chemical Reactions : this compound is involved in the development of catalytic processes, such as in the synthesis of Heck and Suzuki catalysts. This application is crucial in the field of catalysis and material science (Rocaboy & Gladysz, 2003).
Carbocyclization Reactions : It is instrumental in carbocyclization reactions, which are essential in the synthesis of various organic compounds, particularly in pharmaceutical chemistry (Chang, Rayabarapu, & Cheng, 2003).
Formation of Polymorphs : The compound is involved in the formation of polymorphs in crystallography, which is significant for understanding molecular packing and properties (Ojala, Ojala, Britton, & Cramer, 2007).
Solid Phase Organic Synthesis : this compound derivatives are used as linkers in solid-phase organic synthesis, showcasing its utility in the development of pharmaceuticals and other organic compounds (Swayze, 1997).
Study of Molecular Spectroscopy : Its structure and properties are studied using techniques like FT-IR, Raman, and X-ray diffraction, contributing to the field of molecular spectroscopy and material science (Kumar et al., 2015).
Halogen Transfer in Metal Complexes : this compound is involved in halogen transfer reactions with metal complexes, important in the study of organometallic chemistry and catalysis (Blum, Aizenshtat, & Iflah, 1976).
Wirkmechanismus
Target of Action
4-Iodobenzaldehyde is primarily used as a reagent in organic synthesis . It doesn’t have a specific biological target, but it interacts with various other compounds to form complex structures .
Mode of Action
The compound is known to participate in the Suzuki–Miyaura coupling reaction, a type of palladium-catalyzed cross coupling reaction, to produce Metal–Organic Framework catalyst . This reaction is used to form carbon-carbon bonds between two aryl groups.
Biochemical Pathways
The Suzuki–Miyaura coupling reaction that this compound participates in is a key step in many synthetic pathways. This reaction is used in the synthesis of various biologically active compounds and materials .
Pharmacokinetics
Its solubility and stability under various conditions are important for its use in reactions .
Result of Action
The primary result of this compound’s action is the formation of new compounds through the Suzuki–Miyaura coupling reaction . For example, it has been used in the preparation of benzaldimine monolayers .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as temperature, light, and air . It is typically stored at 2-8°C and is sensitive to air and light . These factors need to be carefully controlled to ensure the effectiveness of the compound in reactions.
Safety and Hazards
4-Iodobenzaldehyde is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .
Eigenschaften
IUPAC Name |
4-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO/c8-7-3-1-6(5-9)2-4-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEBHDXUIJSHSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164827 | |
| Record name | Benzaldehyde, 4-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15164-44-0 | |
| Record name | Benzaldehyde, 4-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015164440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15164-44-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 4-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Iodobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
















Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural information for 4-Iodobenzaldehyde?
A1: this compound has the molecular formula C7H5IO and a molecular weight of 232.01 g/mol. While the provided abstracts don't delve into specific spectroscopic data, its structure can be confirmed through techniques like FTIR, 1H NMR, and 13C NMR [].
Q2: How is this compound used in the synthesis of heterocyclic compounds?
A2: this compound serves as a crucial starting material for synthesizing oxazol-5(4H)-ones and 1,2,4-triazin-6(5H)-ones. Condensation reactions with appropriate 2-(4-(4-X-phenylsulfonyl)benzamido)acetic acids yield oxazol-5(4H)-ones. These then react with phenylhydrazine to form the corresponding 1,2,4-triazin-6(5H)-ones [].
Q3: Can this compound be used in porphyrin synthesis?
A3: Yes, this compound is a key component in synthesizing meso-tetraarylazuliporphyrins. Reacting it with azulene and pyrrole in the presence of boron trifluoride etherate yields these porphyrins. This reaction also produces meso-tetraarylporphyrins and carbaporphyrin byproducts [].
Q4: How does the iodine atom in this compound influence the properties of its derivatives?
A4: The iodine atom plays a crucial role in the photophysical properties of this compound derivatives. For example, in a series of meso-substituted porphyrins, the iodine-substituted derivative exhibited the strongest luminescence quenching compared to its bromo, chloro, and hydrogen analogs. This quenching effect is attributed to the heavy atom effect of iodine [].
Q5: Are there efficient methods for preparing this compound?
A5: Yes, this compound can be synthesized from 4-iodotoluene through a novel route []. While the specific steps aren't detailed in the abstract, this highlights the ongoing development of efficient synthetic strategies.
Q6: Can this compound participate in metal-catalyzed reactions?
A6: Absolutely. This compound readily undergoes palladium-catalyzed coupling reactions. One study utilized this reactivity to transform (Z,Z)-2-(4-cyanobenzylidene)-7-(4-iodobenzylidene)cycloheptan-1-one with K[11CN], ultimately leading to the radiolabeled bisnitrile [].
Q7: Does this compound contribute to supramolecular structures through halogen bonding?
A7: While not directly addressed in the provided abstracts, the presence of iodine in this compound hints at its potential for halogen bonding. Crystallographic studies of its derivatives, like 4,4′-diiodobenzalazine, confirm the role of halogen-halogen interactions in their packing arrangements [].
Q8: How does this compound contribute to the synthesis of polymers?
A8: this compound is a precursor to bi-functional monomers used in synthesizing thermally stable Schiff base polymers. Reacting it with 4,4''-thiodiphenol yields 4,4''-[thiobis(4,1-phenyleneoxy)]dibenzaldehyde, a crucial component in these polymers [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

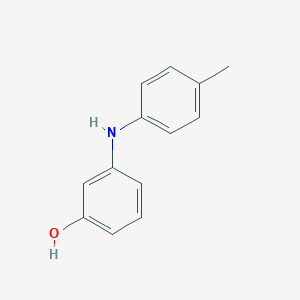
![Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)-](/img/structure/B108395.png)
